

Spectroscopic Profile of 2-Fluoro-6-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyaniline

Cat. No.: B1297489

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **2-Fluoro-6-methoxyaniline** (CAS No. 446-61-7). This valuable substituted aniline serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.^[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular and Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₈ FNO	
Molecular Weight	141.14 g/mol	
Appearance	Clear, peach or khaki-colored liquid	
Boiling Point	~208 °C	
Density	~1.176 g/cm ³	

Spectroscopic Data

The following tables summarize the available spectroscopic data for **2-Fluoro-6-methoxyaniline**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.58-6.71	m	3H	Aromatic H
3.86	s	3H	-OCH ₃
3.75	br s	2H	-NH ₂

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR data for **2-Fluoro-6-methoxyaniline** is not readily available in the public domain literature. Predicted chemical shifts based on computational models and comparison with similar structures suggest the following approximate ranges for the carbon signals.[2][3]

Chemical Shift (δ) ppm (Predicted)	Assignment
145-155	C-F
140-150	C-O
125-135	C-N
110-125	Aromatic C-H
55-60	-OCH ₃

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for **2-Fluoro-6-methoxyaniline** is not detailed in the available literature. However, characteristic absorption bands for a primary aromatic amine with its functional groups would be expected in the following regions:

Wavenumber (cm ⁻¹) (Expected)	Vibration
3300-3500	N-H stretch (pair of bands for primary amine)
2850-3000	C-H stretch (aromatic and methyl)
1600-1650	N-H bend
1450-1600	C=C stretch (aromatic ring)
1200-1300	C-O stretch (aryl ether)
1000-1200	C-F stretch

Mass Spectrometry (MS)

m/z	Ion	Method
142	[M+H] ⁺	LC-MS

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aniline derivatives, including **2-Fluoro-6-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

- Approximately 5-10 mg of purified **2-Fluoro-6-methoxyaniline** is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- The sample is thoroughly mixed to ensure homogeneity.

3.1.2. Data Acquisition:

- The NMR spectra are acquired on a 400 MHz spectrometer.

- For ^1H NMR, a standard single-pulse experiment is performed. Typically, 16 to 64 scans are accumulated with a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a proton-decoupled single-pulse experiment is utilized. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (1024 or more) is typically required, with a relaxation delay of 2 seconds.

3.1.3. Data Processing:

- The raw free induction decay (FID) data is processed using a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum.
- Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid):

- As **2-Fluoro-6-methoxyaniline** is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.

3.2.2. Data Acquisition:

- The salt plates are placed in the sample holder of an FTIR spectrometer.
- The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).
- A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation:

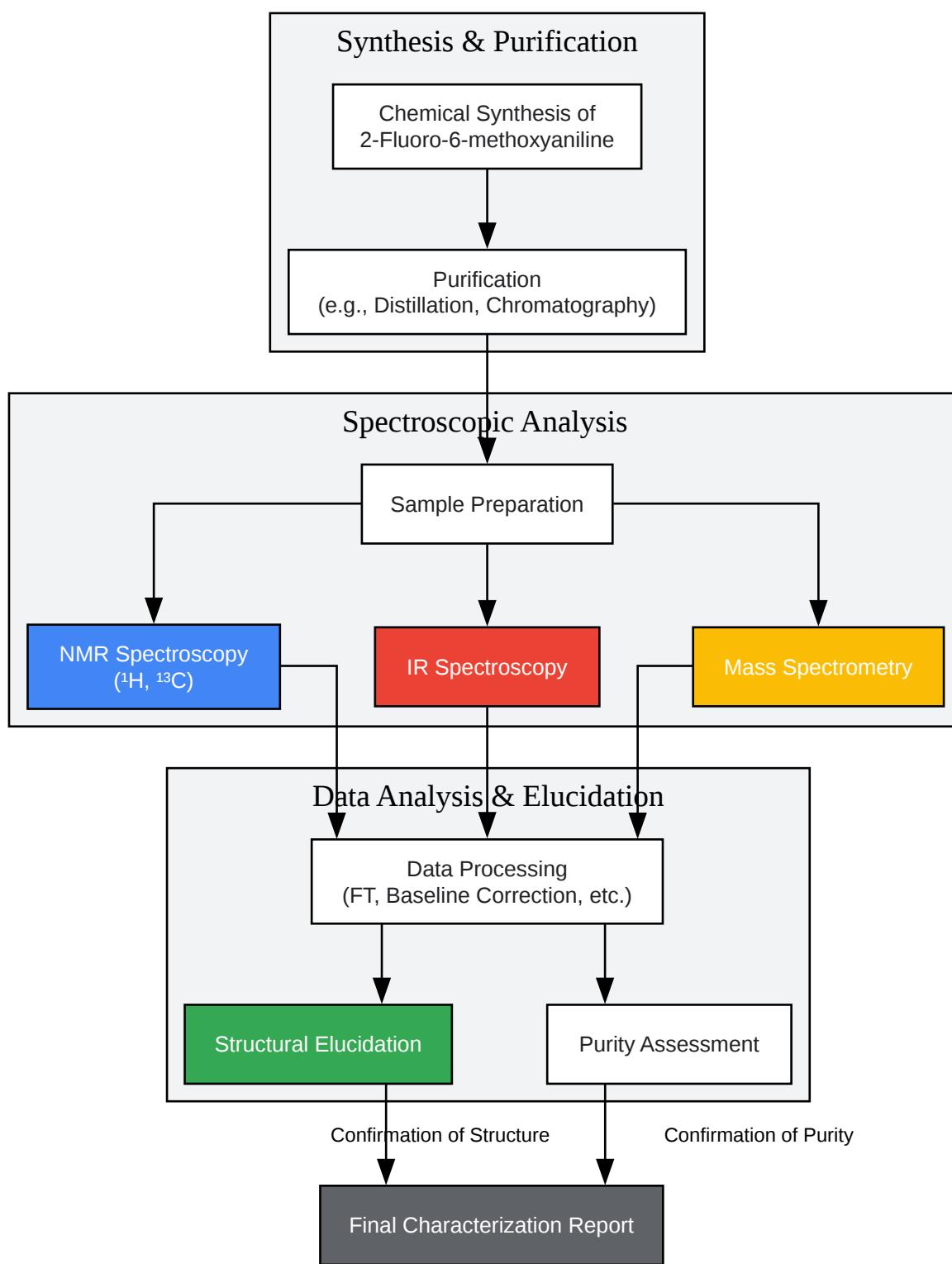
- A dilute solution of **2-Fluoro-6-methoxyaniline** is prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 $\mu\text{g/mL}$.
- For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to the solution to facilitate protonation.

3.3.2. Data Acquisition:

- The sample solution is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS) or direct infusion.
- Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- The mass spectrum is recorded in the positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **2-Fluoro-6-methoxyaniline**.



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Spectroscopic analysis workflow for **2-Fluoro-6-methoxyaniline**.

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